2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Description
2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a brominated imidazolidine derivative characterized by a hydantoin core (2,5-dioxoimidazolidine) substituted with a 3-bromophenyl group and a methyl group at the 4-position. The acetic acid moiety at the 1-position enhances solubility and provides a handle for further functionalization. This compound belongs to the 5-arylideneimidazolidine-2,4-dione family, known for applications in UV filtering and medicinal chemistry due to their tunable electronic properties and bioactivity .
Properties
Molecular Formula |
C12H11BrN2O4 |
|---|---|
Molecular Weight |
327.13 g/mol |
IUPAC Name |
2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H11BrN2O4/c1-12(7-3-2-4-8(13)5-7)10(18)15(6-9(16)17)11(19)14-12/h2-5H,6H2,1H3,(H,14,19)(H,16,17) |
InChI Key |
BYTZCSNTXNMWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves the following steps:
Bromination: The bromination of phenylacetic acid to introduce the bromine atom at the desired position.
Formation of Imidazolidinone Ring: The reaction of the brominated phenylacetic acid with appropriate reagents to form the imidazolidinone ring.
Acetylation: The final step involves the acetylation of the imidazolidinone derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Esterification: The carboxylic acid group can be esterified to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as alcohols.
Esterification Products: Esters of the original compound.
Scientific Research Applications
2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the synthesis of novel materials with specific properties.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the imidazolidinone ring can interact with other molecular components. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Key Observations:
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to fluorine or chlorine induce stronger bathochromic shifts in UV absorption. For example, methoxy-substituted analogs absorb in the UVA region (λmax ~349 nm), while unsubstituted or alkyl-substituted derivatives primarily absorb in UVB .
- Electronic Modulation : Density Functional Theory (DFT) studies on related compounds reveal that electron-withdrawing groups (e.g., Br, Cl) decrease electron density on the hydantoin ring, enhancing stability and altering reactivity .
- Solubility : The acetic acid group improves aqueous solubility compared to ester derivatives (e.g., diethyl esters in ), which are more lipophilic .
Biological Activity
2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H24BrN3O
- Molecular Weight : 446.3 g/mol
- Structural Characteristics : The compound features a bromophenyl group and a dioxoimidazolidin moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Tyrosine Phosphatases (PTP) :
- Modulation of Receptor Activity :
- Anticancer Potential :
Biological Activity Data
Case Studies
Several studies have explored the biological activity of related compounds:
- Insulin Resistance Improvement :
- Anti-inflammatory Effects :
- Cancer Cell Growth Inhibition :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid?
- Methodology : A common approach involves coupling 4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidine with haloacetic acid derivatives. For example, in analogous imidazolidinone syntheses, reactions are catalyzed by carbodiimides (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, followed by ice-cold aqueous extraction and recrystallization from methanol .
- Key Parameters : Reaction temperature (273 K for stability), stoichiometry (1:1 molar ratio of amine to acid), and purification via recrystallization.
Q. How is structural characterization performed for this compound?
- Techniques :
- 1H/13C NMR : To confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, acetic acid protons at δ 3.8–4.2 ppm) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings and acetamide groups (e.g., 66.4° in related bromophenyl acetamides) .
- FT-IR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and N-H stretches at ~3200–3300 cm⁻¹ .
Q. What are the primary biological screening protocols for this compound?
- Assays :
- Antimicrobial activity : Disk diffusion assays against S. aureus or E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory potential : COX-2 inhibition assays .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) influence the yield of this compound?
- Comparative Data :
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Dichloromethane | EDC·HCl + TEA | 85–90 | |
| Ethanol | Glacial acetic acid | 60–65 |
- Analysis : Polar aprotic solvents (e.g., DCM) enhance carbodiimide-mediated coupling efficiency, while protic solvents (e.g., ethanol) may lead to side reactions like esterification .
Q. How does the 3-bromophenyl substituent affect bioactivity compared to other aryl groups?
- Case Study : Bromophenyl derivatives exhibit enhanced antibacterial activity (MIC 8–16 µg/mL) compared to methoxyphenyl analogs (MIC >64 µg/mL) due to increased lipophilicity and halogen-bonding interactions .
- Data Contradiction : Some studies report reduced solubility in aqueous media, complicating in vivo applications. Researchers must balance substituent effects with pharmacokinetic properties .
Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic data?
- Example : In a related acetamide, NMR suggested planar geometry, but XRD revealed a 40° twist between aryl rings. This discrepancy highlights the need for multi-technique validation .
- Resolution : Use DFT calculations to model torsional angles and compare with experimental XRD/NMR data .
Methodological Challenges
Q. How to optimize purification for scale-up synthesis?
- Approach :
- Recrystallization : Use methanol/water mixtures (80:20 v/v) for high-purity crystals .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for lab-scale separation .
Q. What computational tools predict the compound’s reactivity or binding affinity?
- Software :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
